Cas no 50332-60-0 (7-Methyl-3-nitroquinolin-4-ol)
7-Methyl-3-nitroquinolin-4-ol is a nitro-substituted quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a methyl group at the 7-position and a nitro group at the 3-position, contributing to its reactivity and utility as an intermediate in organic synthesis. The presence of the hydroxyl group at the 4-position enhances its ability to participate in further functionalization, making it valuable for the development of heterocyclic compounds. This compound is characterized by its stability under standard conditions and its compatibility with various synthetic protocols. Researchers may find it useful in the exploration of bioactive molecules or as a building block for more complex chemical architectures.
7-Methyl-3-nitroquinolin-4-ol structure
Product Name:7-Methyl-3-nitroquinolin-4-ol
CAS No:50332-60-0
MF:C10H8N2O3
MW:204.18212223053
MDL:MFCD29922176
CID:3028820
PubChem ID:22648284
Update Time:2025-10-29
7-Methyl-3-nitroquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Methyl-3-nitroquinolin-4-ol
- 7-methyl-3-nitro-quinolin-4-ol
- SCHEMBL5767153
- UHNGNAKCLOWVMQ-UHFFFAOYSA-N
- 50332-60-0
- 7-methyl-3-nitro-4-quinolinol
- 866473-01-0
- EN300-9724790
- 7-Methyl-3-nitro4-quinolinol
- G55658
- 895-614-6
- 7-methyl-3-nitro-1H-quinolin-4-one
- 7-Methyl-3-nitroquinolin-4(1H)-one
-
- MDL: MFCD29922176
- Inchi: 1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13)
- InChI Key: UHNGNAKCLOWVMQ-UHFFFAOYSA-N
- SMILES: O=C1C(=CNC2C=C(C)C=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 204.05349212Da
- Monoisotopic Mass: 204.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 74.9Ų
7-Methyl-3-nitroquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9724790-0.05g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.05g |
$118.0 | 2025-02-21 | |
| Enamine | EN300-9724790-0.1g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.1g |
$176.0 | 2025-02-21 | |
| Enamine | EN300-9724790-0.25g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-9724790-0.5g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.5g |
$457.0 | 2025-02-21 | |
| Enamine | EN300-9724790-1.0g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 1.0g |
$584.0 | 2025-02-21 | |
| Enamine | EN300-9724790-2.5g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 2.5g |
$1147.0 | 2025-02-21 | |
| Enamine | EN300-9724790-5.0g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 5.0g |
$1695.0 | 2025-02-21 | |
| Enamine | EN300-9724790-10.0g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 10.0g |
$2516.0 | 2025-02-21 | |
| Enamine | EN300-39879218-0.05g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95% | 0.05g |
$118.0 | 2023-09-01 | |
| Enamine | EN300-39879218-0.1g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95% | 0.1g |
$176.0 | 2023-09-01 |
7-Methyl-3-nitroquinolin-4-ol Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
50332-60-0 (7-Methyl-3-nitroquinolin-4-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk